molecular formula C55H46F4N6O14S2 B12410010 Cap-dependent endonuclease-IN-12

Cap-dependent endonuclease-IN-12

Cat. No.: B12410010
M. Wt: 1155.1 g/mol
InChI Key: VUKCYBBRSFTCRL-QAUMXGQASA-N
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Description

Cap-dependent endonuclease-IN-12 is a potent inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has shown significant antiviral activity, particularly against influenza viruses. It is known for its low cytotoxicity and high efficacy in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include various derivatives of this compound, which are often tested for their antiviral activity and other biological properties .

Scientific Research Applications

Cap-dependent endonuclease-IN-12 has a wide range of scientific research applications:

Mechanism of Action

Cap-dependent endonuclease-IN-12 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the capped RNA and thereby blocking viral replication. This mechanism involves interactions with specific amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cap-dependent endonuclease-IN-12 is unique due to its high potency and low cytotoxicity compared to other similar compounds. Its specific interactions with the enzyme’s active site make it a highly effective inhibitor, providing a strong basis for its use in antiviral research and drug development .

Properties

Molecular Formula

C55H46F4N6O14S2

Molecular Weight

1155.1 g/mol

IUPAC Name

3-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethoxycarbonyloxy]propyl [(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl carbonate

InChI

InChI=1S/C55H46F4N6O14S2/c56-36-12-10-30-34(44(36)58)26-80-40-8-3-1-6-32(40)46(30)64-42-24-72-22-18-60(42)52(68)48-50(38(66)14-16-62(48)64)76-28-78-54(70)74-20-5-21-75-55(71)79-29-77-51-39(67)15-17-63-49(51)53(69)61-19-23-73-25-43(61)65(63)47-31-11-13-37(57)45(59)35(31)27-81-41-9-4-2-7-33(41)47/h1-4,6-17,42-43,46-47H,5,18-29H2/t42-,43-,46+,47+/m1/s1

InChI Key

VUKCYBBRSFTCRL-QAUMXGQASA-N

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOC[C@H]9N(N8C=CC7=O)[C@H]1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOCC9N(N8C=CC7=O)C1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F

Origin of Product

United States

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